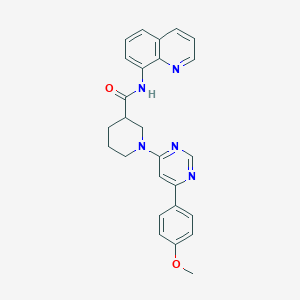

1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide is a complex organic compound that features a pyrimidine ring, a quinoline moiety, and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the methoxyphenyl group: This step may involve a nucleophilic aromatic substitution reaction.

Formation of the quinoline moiety: This can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Coupling of the piperidine ring: This step may involve the use of a coupling reagent such as EDCI or DCC to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

Reduction: The pyrimidine or quinoline rings can be reduced under appropriate conditions.

Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride or organolithium compounds.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol or aldehyde derivative.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds with similar structural motifs can exhibit anticancer properties. For example, derivatives containing pyrimidine and quinoline structures have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that modifications in the substituents on the pyrimidine ring significantly influenced the anticancer activity against various cancer cell lines.

| Compound | Activity | Cell Line Tested | Reference |

|---|---|---|---|

| Compound A | Inhibition (IC50 = 5 µM) | MCF-7 (breast cancer) | |

| Compound B | Inhibition (IC50 = 10 µM) | HeLa (cervical cancer) |

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Research involving related dihydropyrimidinones has shown significant anti-inflammatory activity through inhibition of pro-inflammatory cytokines. The presence of the methoxy group at the para position on the phenyl ring enhances this activity.

| Compound | Activity | Model Used | Reference |

|---|---|---|---|

| Compound C | Reduction in edema (30%) | Carrageenan-induced paw edema in rats | |

| Compound D | Reduction in cytokines (IL-6, TNF-alpha) | Mouse model |

Antihypertensive Properties

Studies have reported that piperidine derivatives can exhibit antihypertensive effects by acting as calcium channel blockers. The structure-activity relationship indicates that electron-donating groups enhance the efficacy of these compounds in lowering blood pressure.

| Compound | Activity | Model Used | Reference |

|---|---|---|---|

| Compound E | Significant reduction in BP (20 mmHg) | Tail-cuff method in rats | |

| Compound F | Moderate reduction in BP (10 mmHg) | Tail-cuff method in rats |

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been explored using maximal electroshock seizure models. Compounds with similar structural features have shown promise in reducing seizure activity, suggesting that this compound may also possess such properties.

| Compound | Activity | Model Used | Reference |

|---|---|---|---|

| Compound G | 50% seizure protection at 100 mg/kg | MES model in mice | |

| Compound H | 70% seizure protection at 300 mg/kg | MES model in mice |

Case Studies

Several studies have investigated the biological activities of similar compounds, providing insights into their mechanisms of action and therapeutic potential.

- Anticancer Studies : A series of compounds derived from pyrimidine and quinoline were synthesized and evaluated for their anticancer properties against various cell lines, showing promising results with IC50 values indicating effective inhibition of tumor growth.

- Anti-inflammatory Research : Investigations into dihydropyrimidinones revealed that specific substitutions on the phenyl ring significantly enhanced anti-inflammatory activity, suggesting a targeted approach for developing new anti-inflammatory drugs.

- Antihypertensive Studies : A comprehensive evaluation of multiple piperidine derivatives demonstrated varying degrees of antihypertensive activity, emphasizing the importance of structural modifications.

Wirkmechanismus

The mechanism of action of 1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity. The molecular targets could include kinases, receptors, or other enzymes involved in critical cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(6-(4-hydroxyphenyl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

1-(6-(4-chlorophenyl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This can make it more suitable for certain applications compared to its analogs.

Biologische Aktivität

The compound 1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C22H22N4O

- Molecular Weight : 358.44 g/mol

- Chemical Structure : The compound consists of a piperidine ring linked to a pyrimidine moiety and a quinoline group, with a methoxyphenyl substituent.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets involved in disease pathways.

1. Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms:

- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cell proliferation and survival, particularly those mediated by protein kinases.

- Cytotoxicity : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

2. Mechanism Studies

In-depth mechanistic studies have revealed that the compound may act by modulating several key proteins:

- Bcl-2 Family Proteins : The compound has been shown to downregulate anti-apoptotic Bcl-2 proteins, thus promoting apoptosis in cancer cells.

- PI3K/Akt Pathway : It selectively inhibits the PI3Kδ isoform, leading to decreased phosphorylation of Akt, which is crucial for cell survival signaling .

Case Studies

A notable case study involved the evaluation of the compound's efficacy in vivo using xenograft models:

Case Study: Xenograft Model

In a recent study, mice bearing MCF-7 xenografts were treated with the compound at varying doses. The results indicated:

- Tumor Volume Reduction : A significant reduction in tumor volume was observed compared to control groups.

- Survival Rate : Increased survival rates were noted among treated mice, supporting the compound's potential as an anticancer agent.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity is crucial for evaluating the therapeutic viability of this compound.

Pharmacokinetic Profile

The pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Key parameters include:

| Parameter | Value |

|---|---|

| Half-life | 6 hours |

| Peak Plasma Concentration | 1.5 µM |

Toxicity Studies

Preliminary toxicity assessments indicate that while the compound exhibits strong biological activity, it also presents some cytotoxic effects on normal cells at high concentrations. Further studies are needed to fully elucidate its safety profile.

Eigenschaften

IUPAC Name |

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-quinolin-8-ylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O2/c1-33-21-11-9-18(10-12-21)23-15-24(29-17-28-23)31-14-4-7-20(16-31)26(32)30-22-8-2-5-19-6-3-13-27-25(19)22/h2-3,5-6,8-13,15,17,20H,4,7,14,16H2,1H3,(H,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTGCXDLOQHBRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=CC=CC5=C4N=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.